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Indium;silver

Thermal Interface Material Heat Dissipation Solder Thermal Conductivity

Indium;silver (CAS 12296-69-4), most commonly supplied as the eutectic alloy 97In–3Ag (Indalloy® 290), is a binary lead-free solder alloy engineered to combine the high bulk thermal conductivity and exceptional ductility of indium with the mechanical strengthening provided by silver. With a precisely defined eutectic melting point of 143 °C and the rare ability to wet non-metallic surfaces such as glass, quartz, and many ceramics, this alloy occupies a distinct niche in low-temperature soldering, cryogenic sealing, and thermal interface material (TIM) applications.

Molecular Formula AgIn
Molecular Weight 222.686 g/mol
CAS No. 12296-69-4
Cat. No. B14729964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium;silver
CAS12296-69-4
Molecular FormulaAgIn
Molecular Weight222.686 g/mol
Structural Identifiers
SMILES[Ag].[In]
InChIInChI=1S/Ag.In
InChIKeyYZASAXHKAQYPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Silver Alloy (CAS 12296-69-4) — A Lead-Free, Low-Melt Eutectic Alloy for High-Reliability Thermal and Cryogenic Joining


Indium;silver (CAS 12296-69-4), most commonly supplied as the eutectic alloy 97In–3Ag (Indalloy® 290), is a binary lead-free solder alloy engineered to combine the high bulk thermal conductivity and exceptional ductility of indium with the mechanical strengthening provided by silver [1]. With a precisely defined eutectic melting point of 143 °C and the rare ability to wet non-metallic surfaces such as glass, quartz, and many ceramics, this alloy occupies a distinct niche in low-temperature soldering, cryogenic sealing, and thermal interface material (TIM) applications [2]. Its property profile bridges the gap between pure indium—which is softer but more thermally conductive—and higher-melting, tin-based lead-free solders that cannot service heat-sensitive or non-metallic substrates .

Why Indium Silver Alloy Cannot Be Swapped with Generic Tin-Lead, SAC, or Pure Indium Solders


Indium–silver alloys occupy a narrow performance window that generic substitution cannot replicate. Pure indium (In100) offers higher thermal conductivity (86 W/m·K) but lacks the tensile strength and creep resistance required for mechanically stressed joints [1]. Standard 60/40 tin–lead solder melts at 183–190 °C—40–47 °C higher than the In97Ag3 eutectic—and cannot wet glass or ceramic surfaces, eliminating it from hermetic, non-metallic sealing applications [2]. The widely adopted lead-free SAC305 alloy (Sn96.5Ag3.0Cu0.5) possesses a melting range of 217–219 °C, far exceeding the thermal budget of heat-sensitive components, and exhibits ~26% lower thermal conductivity than In97Ag3 [3]. Even within the indium alloy family, the popular 52In–48Sn (Indalloy® 1E) melts at a lower 118 °C but delivers inferior mechanical strength and a different wetting hierarchy, making it unsuitable for applications that require both low-temperature processing and elevated joint robustness [4]. The quantitative evidence below demonstrates exactly where the 97In–3Ag composition provides measurable, procurement-relevant differentiation.

Evidence-Based Differentiation: Quantified Performance of Indium Silver Alloy Against Relevant Comparators


Thermal Conductivity: 97In3Ag Outperforms SAC305 and 60/40 Lead Solder

In97Ag3 delivers a thermal conductivity of 73–75 W/m·K, which is approximately 26–47% higher than the two most common alternative solder alloys. This advantage directly reduces junction-to-case thermal resistance in high-power-density semiconductor packages [1][2].

Thermal Interface Material Heat Dissipation Solder Thermal Conductivity

Tensile Strength: 97In3Ag Provides a 3.4× Increase Over Pure Indium

The addition of 3 wt.% silver to indium raises the tensile strength from 386 psi (2.66 MPa) for pure indium to 1330 psi (9.17 MPa) for the 97In3Ag eutectic, representing a 3.4-fold improvement. This enhancement is critical for solder joints and seals subjected to thermomechanical stress [1].

Solder Joint Reliability Mechanical Strength Creep Resistance

Eutectic Melting Point: 143 °C Enables Step Soldering Where SAC305 and SnPb Exceed Thermal Budgets

The 97In3Ag alloy is a true eutectic with a single, sharp melting point of 143 °C—significantly below the 183–190 °C range of 60/40 SnPb solder and the 217–219 °C melting range of SAC305. This lower liquidus temperature permits sequential (step) soldering processes where later reflow steps must not re-melt previously formed joints [1].

Low-Temperature Soldering Step Soldering Heat-Sensitive Components

Electrical Resistivity: 97In3Ag Achieves 43% Lower Resistivity Than SAC305

With an electrical resistivity of 7.5 µΩ·cm (equivalent to conductivity of 3.3 × 10⁶ S/m), the 97In3Ag alloy is approximately 43% more conductive than SAC305, which exhibits a resistivity of 13.2 µΩ·cm [1][2]. This lower resistivity is especially valuable in solder-free interconnects and die-attach layers where electrical parasitics must be minimized.

Electrical Interconnects Conductivity Low-Resistance Bonding

Non-Metallic Substrate Wetting: 97In3Ag Bonds to Glass and Ceramics Without Prior Metallization

Unlike tin-based solders—including SAC305 and SnPb—which require metallized surfaces for wetting, 97In3Ag retains indium's characteristic ability to wet clean glass, quartz, and many ceramics directly. This enables flux-free, hermetic seals on non-metallic substrates without the added cost and process complexity of sputtered adhesion/barrier layers [1].

Hermetic Sealing Non-Metallic Bonding Optical Packaging

Creep Resistance: Silver Addition Provides Qualitative Improvement Over Pure Indium in Thermal Cycling

Product datasheets and application guides consistently identify enhanced creep resistance as a defining advantage of 97In3Ag over pure indium. While precise creep-rate constants are not uniformly reported across sources, the compressive stress–strain study by Vianco et al. quantified the yield stress of 97In–3Ag at 0.5–8.5 MPa, depending on strain rate and temperature, compared to pure indium's significantly lower yield point [1][2].

Creep Resistance Thermomechanical Fatigue TIM Reliability

Where Indium Silver Alloy (97In3Ag) Delivers Unique Value: Application Scenarios Tied to Quantitative Evidence


High-Performance Computing (HPC) and AI Chip Thermal Interface Materials (TIM1/TIM1.5)

In data-center GPU and AI accelerator packages where silicon die warpage drives thermomechanical stress across the TIM layer, 97In3Ag provides a uniquely optimized combination of high thermal conductivity (73–75 W/m·K, 26% above SAC305) and 3.4× higher tensile strength than pure indium. This simultaneously lowers junction temperature and extends fatigue life under dynamic flexure .

Step Soldering of Multi-Chip Modules and Optoelectronic Packages

97In3Ag is the premier final-stage solder for complex multi-chip assemblies. Its precise 143 °C eutectic melting point is 40–76 °C below conventional solders, allowing reflow of the final die or lid-seal layer without re-melting previously attached components soldered with SAC305 (217 °C) or AuSn (280 °C). This enables true hierarchical step-soldering process flows .

Cryogenic Sealing and Hermetic Packaging for Aerospace and Scientific Instruments

For superconducting magnet current leads, infrared detector dewars, and satellite optical windows operating at temperatures as low as –200 °C, 97In3Ag delivers direct glass/ceramic wetting without metallization, combined with sufficient mechanical strength to maintain hermetic integrity through extreme thermal cycles. 60/40 SnPb and standard SAC alloys become brittle and cannot wet non-metallic substrates at all .

Flexible Electronics and Solder-Free Interconnects

With electrical resistivity 43% lower than SAC305 (7.5 vs. 13.2 µΩ·cm) and the ability to form cold-welded joints under pressure, 97In3Ag enables low-resistance interconnects in foldable displays, wearable sensors, and flexible hybrid electronics where traditional reflow soldering is precluded by substrate thermal sensitivity .

Technical Documentation Hub

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